Technical Guide: 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid
Technical Guide: 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid
The following technical guide provides an in-depth analysis of 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid (also known as N-(3-Methoxybenzyl)proline ). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthesis, physiochemical properties, and pharmacophore utility.[1][2]
A Versatile Chiral Scaffold for Peptidomimetics and Fragment-Based Drug Discovery[2]
Executive Summary & Chemical Identity
1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid is a functionalized proline derivative used primarily as a chiral building block in the synthesis of peptidomimetics, GPCR ligands, and HCV inhibitors.[2] Its structure combines the conformational rigidity of the pyrrolidine ring with a lipophilic, electron-rich 3-methoxybenzyl tail, making it an ideal scaffold for probing hydrophobic pockets in protein targets.[2]
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 1-[(3-Methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
| Common Name | N-(3-Methoxybenzyl)proline |
| CAS Number | 172066-88-3 (Generic/Racemic)*; 133034-04-5 (S-Enantiomer, predicted based on analog series) |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Stereochemistry | Available as (S)- (Natural L-Proline derived), (R)-, or (±)-racemate.[2][3][4] |
*Note: CAS numbers for specific proline derivatives vary by stereochemical purity. The (S)-enantiomer is the standard chiral pool derivative.[2]
Physiochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | ~1.8 - 2.1 | Ideal for CNS penetration and membrane permeability.[2] |
| TPSA | 49.8 Ų | Well within the limit (<140 Ų) for oral bioavailability (Rule of 5).[2] |
| pKa (Acid) | ~1.8 - 2.0 | Carboxylic acid is ionized at physiological pH.[2] |
| pKa (Base) | ~8.5 - 9.0 | Tertiary amine is protonated at physiological pH (Zwitterionic).[2] |
| H-Bond Donors | 1 (COOH) | Low donor count favors membrane traversal.[2] |
Synthetic Methodology: Reductive Amination
The most robust route to 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid is the Reductive Amination of L-Proline with 3-Methoxybenzaldehyde.[2] This method preserves the stereochemistry of the proline starting material (typically L-Proline) and avoids the risk of racemization associated with alkylation using benzyl halides under basic conditions.[2]
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced in situ.[2]
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride.
Validated Experimental Protocol
Objective: Synthesis of (S)-1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid on a 10 mmol scale.
Reagents:
-
L-Proline (1.15 g, 10 mmol)[2]
-
3-Methoxybenzaldehyde (1.36 g, 10 mmol)[2]
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[2]
-
Acetic Acid (catalytic, optional if using MeOH)[2]
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, suspend L-Proline (1.0 equiv) in anhydrous MeOH (or DCE). Add 3-Methoxybenzaldehyde (1.0 equiv).[2]
-
Activation: Stir the mixture at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[2]
-
Quenching: Quench with saturated aqueous NaHCO₃.
-
Workup (Zwitterion Purification):
-
Purification: If necessary, purify via flash column chromatography using a gradient of DCM -> 10% MeOH in DCM.
Structural Biology & Pharmacophore Utility
This compound is not merely a passive intermediate; it acts as a specialized scaffold in drug design.[1][2][5]
Conformational Restriction
The pyrrolidine ring restricts the dihedral angle (
-
Application: Used to mimic the turn regions of proteins in peptidomimetics (e.g., mimicking the GPCR-binding loop of a neuropeptide).[2]
The 3-Methoxybenzyl Moiety[2]
-
Hydrophobic Reach: The benzyl group extends from the nitrogen, allowing the molecule to reach into deep hydrophobic pockets adjacent to the active site (e.g., S1 or S2 pockets in proteases).[2]
-
Electronic Effects: The 3-methoxy group is an electron-donating group (EDG).[2] It increases electron density on the aromatic ring, potentially enhancing
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein.[2] -
Metabolic Stability: Unlike a hydroxyl group (phenol), the methoxy ether is resistant to Phase II conjugation (glucuronidation), improving the metabolic half-life of the drug candidate.[2]
Target Classes
-
Orexin Receptor Antagonists: Proline cores with N-benzyl substitutions are frequent scaffolds in dual orexin receptor antagonists (DORAs) for insomnia.[2]
-
HCV NS5A Inhibitors: Symmetric dimers often utilize proline derivatives to bind the NS5A dimer interface.[2]
-
Neurokinin-1 (NK1) Antagonists: The benzyl-proline motif mimics the substance P terminal sequence.[2]
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical criteria must be met.
Proton NMR (¹H NMR) - Expected Signals (CDCl₃)[2]
-
Aromatic:
6.8 – 7.3 ppm (Multiplet, 4H, Benzyl ring).[2] -
Benzylic:
3.6 – 4.2 ppm (AB quartet or broad singlet, 2H, N-CH ₂-Ar).[2] Note: Diastereotopic splitting often observed due to the chiral center.[2] -
Methoxy:
3.8 ppm (Singlet, 3H, -OCH ₃).[2] -
Methine (Chiral Center):
3.2 – 3.5 ppm (dd, 1H, N-CH -COOH).[2] -
Pyrrolidine Ring:
1.7 – 2.4 ppm (Multiplets, 4H).[2]
HPLC Purity Method[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (peptide bond/amine) and 280 nm (aromatic absorption).[2]
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]
-
Fischer, P. M. (2003).[2] "The design, synthesis and application of stereochemically defined proline-based peptidomimetics." Current Protein and Peptide Science, 4(5), 339-356.[2] Link
-
Sleep, C., et al. (2019).[2] "Orexin receptor antagonists: a review of the patent literature (2014-2018)." Expert Opinion on Therapeutic Patents, 29(4), 259-274.[2] Link[2]
-
PubChem Compound Summary. "1-(3-Methoxyphenyl)pyrrolidine" (Analogous Core Structure). Link[2]
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- 1. chemimpex.com [chemimpex.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. EP0215335B1 - Process for preparing n-/1(s)-ethoxycarbonyl-3-phenylpropyl/-l-alanyl-l-proline - Google Patents [patents.google.com]
- 4. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 5. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
